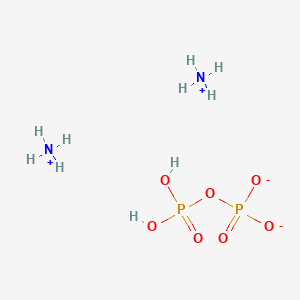
Diammonium dihydrogenpyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium dihydrogenpyrophosphate is an inorganic compound with the chemical formula (NH4)2H2P2O7. It is a white, crystalline solid that is highly soluble in water. This compound is primarily used in various industrial applications, including fertilizers, flame retardants, and as a catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium dihydrogenpyrophosphate can be synthesized through the reaction of ammonia with pyrophosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
2NH3+H4P2O7→(NH4)2H2P2O7
Industrial Production Methods: In industrial settings, this compound is produced by reacting ammonia with phosphoric acid, followed by a dehydration process to form pyrophosphoric acid. The resulting pyrophosphoric acid is then neutralized with ammonia to yield the final product.
Chemical Reactions Analysis
Types of Reactions: Diammonium dihydrogenpyrophosphate undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes to release ammonia and phosphoric acid.
Hydrolysis: In aqueous solutions, it hydrolyzes to form ammonium dihydrogen phosphate and phosphoric acid.
Substitution: It can participate in substitution reactions with other ammonium salts.
Common Reagents and Conditions:
Oxidation: Reacts with strong oxidizing agents to form phosphates.
Reduction: Can be reduced under specific conditions to form lower oxidation state phosphorus compounds.
Major Products:
- Ammonium dihydrogen phosphate
- Phosphoric acid
Scientific Research Applications
Diammonium dihydrogenpyrophosphate has a wide range of applications in scientific research:
- Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of pyrano[2,3-d]pyrimidinone derivatives .
- Biology: Employed in the stabilization of soil and modification of loess to improve compressive strength and reduce permeability .
- Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
- Industry: Widely used as a flame retardant, fertilizer, and in the production of ceramics and metal treatment processes .
Mechanism of Action
The mechanism by which diammonium dihydrogenpyrophosphate exerts its effects varies depending on its application:
- Catalysis: Acts as a catalyst by providing a source of ammonium ions, which facilitate various organic reactions.
- Soil Stabilization: Reacts with calcite in soil to form hydroxyapatite, which strengthens the soil structure .
- Flame Retardancy: Lowers the combustion temperature of materials and increases the production of char, thereby reducing the availability of fuel for combustion .
Comparison with Similar Compounds
Diammonium dihydrogenpyrophosphate can be compared with other ammonium phosphate compounds:
- Diammonium hydrogen phosphate ((NH4)2HPO4): Similar in structure but differs in its hydrogen content and specific applications.
- Monoammonium phosphate (NH4H2PO4): Contains only one ammonium ion and is primarily used as a fertilizer.
- Triammonium phosphate ((NH4)3PO4): Contains three ammonium ions and is less commonly used due to its instability.
Each of these compounds has unique properties and applications, making this compound distinct in its versatility and effectiveness in various industrial and scientific applications.
Properties
CAS No. |
13597-86-9 |
|---|---|
Molecular Formula |
H10N2O7P2 |
Molecular Weight |
212.04 g/mol |
IUPAC Name |
diazanium;phosphono phosphate |
InChI |
InChI=1S/2H3N.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h2*1H3;(H2,1,2,3)(H2,4,5,6) |
InChI Key |
AXFZAZQUMXZWJV-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[NH4+].OP(=O)(O)OP(=O)([O-])[O-] |
Related CAS |
27796-66-3 13813-81-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


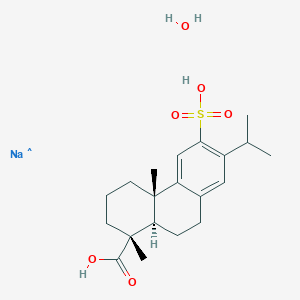

![4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B12300292.png)
![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)

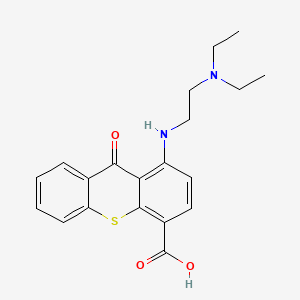
![Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12300309.png)
![17-Hydroxy-1,7,11,15,15-pentamethyl-6-(5-oxo-1,2-dihydropyrrol-4-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12300312.png)

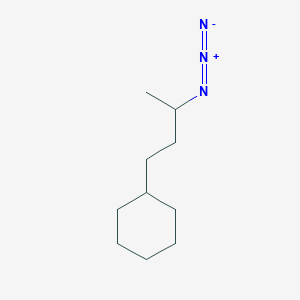
![1-[2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300327.png)
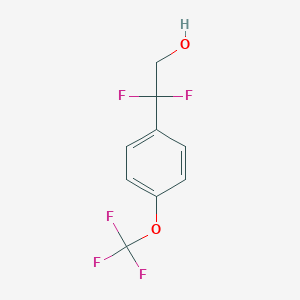
![[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine](/img/structure/B12300334.png)

